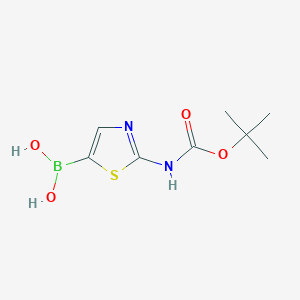

2-(Boc-amino)thiazole-5-boronic acid

Description

BenchChem offers high-quality 2-(Boc-amino)thiazole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)thiazole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSRJBMGBOJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for 2-(Boc-amino)thiazole-5-boronic acid

An In-Depth Technical Guide to 2-(Boc-amino)thiazole-5-boronic acid (CAS: 1025492-91-4)

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, heteroaryl boronic acids have become indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive technical overview of 2-(tert-Butyloxycarbonyl-amino)thiazole-5-boronic acid, a versatile building block that marries the reactivity of a boronic acid with the medicinally significant 2-aminothiazole scaffold.

Identified by its CAS Number 1025492-91-4 , this compound serves as a cornerstone for synthesizing a diverse array of molecules, particularly in the development of pharmaceutical leads.[1] The thiazole ring is a core structural motif in numerous natural products and approved drugs, prized for its wide spectrum of therapeutic activities.[1] The presence of a boronic acid at the 5-position and a protected amine at the 2-position provides orthogonal handles for sequential, controlled functionalization, making it an ideal substrate for combinatorial library synthesis.[1] This document will delve into its chemical properties, synthesis methodologies, mechanistic underpinnings, and key applications, providing researchers and drug development professionals with a practical and in-depth resource.

Physicochemical Properties and Structural Rationale

The utility of 2-(Boc-amino)thiazole-5-boronic acid stems from its unique combination of functional groups, each contributing to its stability and reactivity profile.

| Property | Value | Source |

| CAS Number | 1025492-91-4 | [1] |

| Molecular Formula | C₉H₁₃BN₂O₄S | Self-calculated |

| Molecular Weight | 244.07 g/mol | [1] |

| Physical Form | Typically a solid | [2] |

| InChI Key | KUDSRJBMGBOJGJ-UHFFFAOYSA-N | [1] |

The Role of the Boc Protecting Group

The tert-Butyloxycarbonyl (Boc) group is not merely an inert appendage; it is a critical enabler of the molecule's synthetic utility. The primary amino group at the 2-position of the thiazole ring is nucleophilic and can interfere with many organometallic reactions.[1] The Boc group serves two primary functions:

-

Reactivity Attenuation : It transforms the reactive amine into a significantly less nucleophilic carbamate, preventing undesired side reactions during the installation of the boronic acid or its subsequent coupling reactions.[1]

-

Orthogonal Deprotection : The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for further functionalization.[1]

The Nature of the Boronic Acid Moiety

Boronic acids are generally stable, often crystalline solids that are tolerant of air and moisture, a significant advantage over many other highly reactive organometallic reagents.[1] However, they can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can impact solubility and reactivity. The formulation of boronic acids with polyols like mannitol can form more soluble boronate esters, preventing the formation of less soluble boroxines.[3]

Synthesis Methodologies and Mechanistic Insights

The preparation of 2-(Boc-amino)thiazole-5-boronic acid is a multi-step process that demands careful control of reaction conditions. The two most prevalent strategies start from a halogenated thiazole precursor, typically 2-(Boc-amino)-5-bromothiazole.

Method A: Lithium-Halogen Exchange

This classic organometallic approach relies on the high reactivity of organolithium reagents to generate a lithiated intermediate, which is then trapped with a boron electrophile.[1] This method requires stringent anhydrous conditions and low temperatures to manage the reactivity of the intermediates.[1]

Detailed Experimental Protocol:

-

Precursor Preparation : Dissolve 2-(Boc-amino)-5-bromothiazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange is typically rapid at this temperature.[1] The rate of exchange follows the trend I > Br > Cl.[1]

-

Borylation : To the resulting solution of the lithiated thiazole, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise, maintaining the low temperature. This forms a boronate complex.[1]

-

Hydrolysis : Allow the reaction to warm to room temperature and then quench it with an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester to afford the final 2-(Boc-amino)thiazole-5-boronic acid product.[1]

-

Purification : The crude product is typically purified by extraction and recrystallization or column chromatography.

Causality and Rationale:

-

Low Temperature (-78 °C) : Essential to prevent side reactions, such as the decomposition of the highly reactive lithiated thiazole intermediate or attack on the solvent.

-

Anhydrous Conditions : Organolithium reagents are extremely strong bases and will be rapidly quenched by protic sources like water.

-

Trialkyl Borate : Serves as the electrophilic source of boron. Triisopropyl borate is often preferred over trimethyl borate as it can help minimize the formation of over-reacted "ate" complexes.

Method B: Palladium-Catalyzed Borylation (Miyaura Borylation)

An increasingly popular alternative is the palladium-catalyzed coupling of a halo-thiazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1] This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to the organolithium route.[4]

Detailed Experimental Protocol:

-

Reaction Setup : In a reaction vessel, combine 2-(Boc-amino)-5-bromothiazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Solvent : Add a suitable aprotic solvent, such as 1,4-dioxane or DMSO.

-

Reaction : Heat the mixture under an inert atmosphere to the required temperature (typically 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup : After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting intermediate is the pinacol ester of the desired boronic acid.

-

Hydrolysis (Optional) : If the free boronic acid is required, the pinacol ester can be hydrolyzed using an aqueous acid or a reagent like sodium periodate.

Library Synthesis for Drug Discovery

The compound is an ideal starting material for generating chemical libraries for high-throughput screening. [1]The synthetic strategy involves a two-dimensional diversification:

-

Diversification at C5 : The boronic acid is coupled with a library of aryl/heteroaryl halides via the Suzuki-Miyaura reaction.

-

Diversification at N2 : The Boc group is removed, and the resulting free amine is acylated, alkylated, or otherwise functionalized with a second library of reagents.

This modular approach allows for the rapid and systematic exploration of the chemical space around the privileged 2-aminothiazole core, which is a key strategy in modern medicinal chemistry. [5][6]The anti-cancer drug Dasatinib, for instance, features a central 2-aminothiazole core, underscoring the scaffold's therapeutic relevance. [7]

Handling, Storage, and Safety

As with all boronic acids, 2-(Boc-amino)thiazole-5-boronic acid should be handled by technically qualified individuals in a well-ventilated laboratory. It is typically stored long-term in a cool, dry place to prevent degradation. While specific toxicity data is limited, related compounds are classified as potential skin sensitizers, and appropriate personal protective equipment (gloves, safety glasses) should be worn. [2][8]All products are intended for research and development use only. [2]

Conclusion

2-(Boc-amino)thiazole-5-boronic acid (CAS: 1025492-91-4) is a high-value, strategically designed chemical building block. Its well-defined reactivity, enabled by the orthogonal protecting group strategy, provides synthetic chemists with a reliable and versatile tool for the construction of complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the direct installation of the medicinally important 2-aminothiazole moiety into a wide range of scaffolds, solidifying its role as a key intermediate in the pursuit of new therapeutic agents.

References

-

Ingner, F. J. L., Berts, W., & Malmström, J. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Semantic Scholar. Available from: [Link]

-

Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8929-8941. Available from: [Link]

-

Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(5), 3163-3172. Available from: [Link]

-

Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]

-

Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]

- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

Miller, M. L. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Available from: [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

SMR, Z., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2975. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

Sources

- 1. 2-(Boc-amino)thiazole-5-boronic acid | 1025492-91-4 | Benchchem [benchchem.com]

- 2. 302964-02-9 2-N-Boc-aminothiazole-5-carboxylic acid AKSci B303 [aksci.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-(N-BOC)-Aminothiazole-5-carboxylic acid 302964-02-9 [sigmaaldrich.com]

Molecular weight and formula of N-Boc-2-aminothiazole-5-boronic acid

An In-Depth Technical Guide to N-Boc-2-aminothiazole-5-boronic acid: Synthesis, Properties, and Applications

Introduction

N-Boc-2-aminothiazole-5-boronic acid is a pivotal reagent in modern organic synthesis, particularly valued within medicinal chemistry and materials science. As a heteroaryl boronic acid, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[1] The thiazole ring is a well-established "privileged structure" in drug discovery, appearing as a core component in numerous therapeutic agents due to its favorable pharmacological properties.[2][3] The strategic placement of a boronic acid group at the 5-position and a tert-butyloxycarbonyl (Boc) protected amine at the 2-position creates a versatile building block, enabling the precise and efficient formation of carbon-carbon bonds while preventing undesirable side reactions.[1]

This guide offers a comprehensive overview of N-Boc-2-aminothiazole-5-boronic acid for researchers and drug development professionals. It will delve into its fundamental properties, detail robust synthetic strategies, and provide a thorough examination of its primary application in the Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of N-Boc-2-aminothiazole-5-boronic acid is essential for its proper handling, storage, and application in synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-(Boc-amino)thiazole-5-boronic acid | [1] |

| CAS Number | 1025492-91-4 | [1] |

| Molecular Formula | C₉H₁₂BN₂O₄S | [1] |

| Molecular Weight | 244.07 g/mol | [1] |

| Appearance | Typically a solid | [1] |

Boronic acids are generally stable, crystalline solids that are tolerant of air and moisture, which greatly facilitates their handling and storage compared to more reactive organometallic reagents.[1][4] However, like all boronic acids, they can undergo dehydration to form boroxines (cyclic anhydrides) and may be sensitive to strong oxidizing agents or extreme pH conditions.[4] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment under an inert atmosphere.

Strategic Synthesis of N-Boc-2-aminothiazole-5-boronic acid

The synthesis of N-Boc-2-aminothiazole-5-boronic acid requires a regioselective method to introduce the boronic acid group at the C-5 position of the thiazole ring. The N-Boc protecting group is critical, as it deactivates the 2-amino group, preventing it from interfering with the borylation step or subsequent coupling reactions.[1] A common and effective strategy involves a lithium-halogen exchange followed by borylation.

Synthetic Workflow: Lithium-Halogen Exchange Route

The following diagram illustrates a typical workflow for synthesizing the target compound from a halogenated precursor.

Caption: Synthetic workflow for N-Boc-2-aminothiazole-5-boronic acid.

Detailed Synthesis Protocol (Lithium-Halogen Exchange)

This protocol is a representative procedure based on established organometallic methods.[1]

-

Preparation: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-(Boc-amino)-5-bromothiazole (1.0 equivalent).

-

Solvation and Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for approximately 30-60 minutes.

-

Borylation: A trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.2 equivalents), is added dropwise to the solution of the lithiated thiazole. The reaction is allowed to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford the pure N-Boc-2-aminothiazole-5-boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of N-Boc-2-aminothiazole-5-boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[5][6] This reaction is exceptionally robust, tolerant of a wide range of functional groups, and utilizes reagents that are generally more environmentally benign than other organometallic alternatives.[1]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5][6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling N-Boc-2-aminothiazole-5-boronic acid with various aryl or heteroaryl halides.[7]

-

Reagent Preparation: To a dry reaction vessel, add N-Boc-2-aminothiazole-5-boronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a base (e.g., K₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water or toluene/ethanol/water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by silica gel column chromatography to isolate the desired coupled product.

Significance in Medicinal Chemistry

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds and engage in various interactions with biological targets.[2] Its presence is noted in a wide array of drugs, including the anti-cancer agent dasatinib.[8] While the synthesis of dasatinib may start from related intermediates, the methodologies involving N-Boc-aminothiazole derivatives highlight the importance of this scaffold.[8]

However, researchers should be aware that the 2-aminothiazole ring has been identified as a potential "toxicophore."[2] Metabolism, particularly epoxidation at the C4-C5 double bond, can lead to the formation of reactive metabolites.[2] The strategic placement of substituents on the thiazole ring, as is the case with the coupled products derived from the C-5 boronic acid, can sterically hinder this metabolic pathway, potentially mitigating toxicity and improving the safety profile of drug candidates.[2]

Conclusion

N-Boc-2-aminothiazole-5-boronic acid stands out as a highly valuable and versatile building block for synthetic chemistry. Its well-defined physicochemical properties and robust synthetic accessibility make it a reliable reagent for research and development. Its primary role in the Suzuki-Miyaura reaction provides a powerful and efficient means to construct complex biaryl and heteroaryl-aryl structures, which are central to the discovery of new pharmaceuticals and advanced materials. A thorough understanding of its synthesis, handling, and application is therefore essential for any scientist working at the forefront of chemical innovation.

References

-

CONICET Digital. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). Available at: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

-

National Center for Biotechnology Information. 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid. PubChem Compound Summary for CID 22271442. Available at: [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Available at: [Link]

-

Odesa National University. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Available at: [Link]

Sources

- 1. 2-(Boc-amino)thiazole-5-boronic acid | 1025492-91-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability and Handling of Thiazole-5-Boronic Acid Derivatives: A Technical Guide

Topic: Stability of Thiazole-5-Boronic Acid Derivatives at Room Temperature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazole-5-boronic acid derivatives are critical yet notoriously unstable building blocks in medicinal chemistry. Unlike their phenyl counterparts, these heteroaryl boronic acids are prone to rapid protodeboronation , a decomposition pathway driven by the specific electronic properties of the thiazole ring.

While thiazole-2-boronic acids are often too unstable to isolate, thiazole-5-boronic acids occupy a "danger zone"—they can be isolated but degrade rapidly under standard cross-coupling conditions (neutral pH, elevated temperature).

This guide provides a mechanistic understanding of this instability and establishes MIDA boronates and Pinacol esters as the primary solutions for stable storage and efficient coupling. It details the degradation pathways, comparative stability profiles, and validated experimental protocols for handling these sensitive reagents.

Mechanistic Insight: Why Thiazole Boronic Acids Degrade

The primary cause of instability in thiazole-5-boronic acids is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond. This process is not random; it is catalytically driven by pH and the formation of specific intermediates.

The Zwitterionic Fragmentation Pathway

Research indicates that protodeboronation of 5-membered heteroaryl boronic acids often proceeds through a zwitterionic intermediate .

-

Speciation: At neutral to basic pH, the basic nitrogen of the thiazole ring can accept a proton, while the Lewis-acidic boron atom coordinates a hydroxide ion.

-

Fragmentation: This creates a zwitterion (protonated N, anionic B) that is kinetically primed for fragmentation. The C–B bond breaks, releasing boric acid and the protonated thiazole, which subsequently deprotonates to the neutral heterocycle.

Key Kinetic Data:

-

Thiazole-5-boronic acid:

seconds at pH 7, 70°C.[1][2][3] -

Implication: Under standard Suzuki coupling conditions (often 60–100°C), the free acid decomposes faster than it couples with difficult electrophiles.

Visualization of Degradation Mechanism

The following diagram illustrates the base-catalyzed protodeboronation pathway specific to thiazole-5-boronic species.

Caption: Base-catalyzed protodeboronation mechanism of thiazole-5-boronic acid via zwitterionic fragmentation.

Stability Profiling: Selecting the Right Derivative

To circumvent instability, the boron atom must be "masked" to prevent the formation of the tetrahedral boronate anion intermediate until the moment of transmetallation.

Comparative Stability Data

The following table summarizes the stability and utility of common thiazole-5-boron species.

| Derivative | State at RT | Shelf Stability (25°C) | Hydrolysis Rate | Atom Economy | Recommendation |

| Free Boronic Acid | Solid | Poor (Hours to Days) | N/A (Active) | High | Avoid for storage; generate in situ if necessary. |

| Pinacol Ester | Solid/Oil | Moderate (Months) | Slow | Low | Standard for routine couplings; store at 4°C. |

| MIDA Boronate | Crystalline Solid | Excellent (Indefinite) | Tunable (Base dependent) | Very Low | Gold Standard for difficult couplings or long-term storage. |

| K-Trifluoroborate | Solid | Good (Years) | Requires acid/Lewis acid | High | Good alternative, but solubility can be limiting. |

Decision Matrix for Researchers

-

Scenario A: Routine Screening. Use Pinacol Ester . It is commercially available and stable enough for automated handling if kept dry.

-

Scenario B: Scale-up / Long-term Storage. Use MIDA Boronate . It is air-stable, crystalline, and easily purified by chromatography on silica gel.

-

Scenario C: Difficult Coupling (Slow Oxidative Addition). Use MIDA Boronate . The "slow release" mechanism prevents the accumulation of free boronic acid, minimizing protodeboronation side-products.

Experimental Protocols

Protocol A: Synthesis of Thiazole-5-MIDA Boronate

This protocol utilizes the transligation of the boronic acid (or ester) with N-methyliminodiacetic acid (MIDA).

Reagents:

-

Thiazole-5-boronic acid pinacol ester (1.0 equiv)[4]

-

MIDA (N-methyliminodiacetic acid) (1.2–1.5 equiv)

-

Solvent: DMSO/Toluene (1:1 mixture) or DMF

Workflow:

-

Dissolution: Dissolve the thiazole-5-boronic acid pinacol ester in DMSO/Toluene (0.5 M concentration) in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

-

Addition: Add MIDA (1.5 equiv).

-

Reflux: Heat the mixture to 110–120°C for 12–16 hours. The high temperature drives the equilibrium by removing volatile pinacol and water.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water/brine to remove DMSO and excess MIDA.

-

Purification: Concentrate the organic layer. MIDA boronates are stable to silica gel chromatography. Elute with EtOAc/Acetone or Et2O/MeOH mixtures.

-

Yield: Expect a white to off-white crystalline solid.

Protocol B: "Slow Release" Cross-Coupling

This method is critical for thiazole-5-derivatives to outcompete protodeboronation.

Rationale: MIDA boronates do not transmetallate directly. They must be hydrolyzed in situ to the free boronic acid. By using a mild base (

Conditions:

-

Catalyst:

/ SPhos (or XPhos) – 2nd Generation Buchwald Precatalysts are preferred. -

Base:

(3.0 equiv, 1.0 M aqueous solution). -

Solvent: 1,4-Dioxane / Water (5:1 ratio).

-

Temperature: 60°C.

Step-by-Step:

-

Charge a vial with Thiazole-5-MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), and Pd-catalyst (2–5 mol%).

-

Add Dioxane and the aqueous

solution. -

Degas the mixture (sparge with Argon for 5 mins).

-

Seal and heat to 60°C. Monitor by LCMS.

-

Note: If the reaction is sluggish, increase temperature to 80°C, but be aware that protodeboronation rates also increase.

Storage & Handling Guidelines

To maintain the integrity of thiazole-5-boronic acid derivatives, strictly adhere to the following environmental controls.

Storage Conditions

-

Temperature:

-

Atmosphere: Store under Argon or Nitrogen. Moisture promotes hydrolysis of esters to the unstable free acid.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is recommended for long-term storage.

Handling Decision Tree

Caption: Decision tree for storage and handling of thiazole-5-boron derivatives.

References

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[2][3] Link

-

Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(40), 14092–14095. Link

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

-

Tyrra, W. (2003). "Heteroarylboronic acids and their derivatives: A review." Journal of Heterocyclic Chemistry, 40(6), 995-1009. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester [cymitquimica.com]

- 5. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]

- 6. keyorganics.net [keyorganics.net]

- 7. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

Technical Monograph: 2-(Boc-amino)thiazole-5-boronic Acid

CAS: 942437-93-0 (Free Acid) | Classification: Heterocyclic Organoboron Intermediate Document Type: Technical Safety & Application Guide Version: 2.0 (Senior Scientist Review)

Executive Summary: The Stability Paradox

2-(Boc-amino)thiazole-5-boronic acid represents a critical yet notoriously unstable pharmacophore used in the synthesis of kinase inhibitors and anti-infectives. As a Senior Application Scientist, my primary directive to you is prevention of protodeboronation .

Unlike phenylboronic acids, 2-heteroarylboronic acids (specifically thiazoles) possess high electron density at the carbon-boron bond, making them susceptible to rapid hydrolysis and deboronation under ambient conditions. While this compound is a powerful tool for introducing the aminothiazole motif via Suzuki-Miyaura coupling, it requires strict adherence to cryogenic storage and inert handling protocols.

Critical Advisory: In many commercial contexts, this compound is replaced by its more stable pinacol ester (CAS 1025492-91-4) or MIDA boronate surrogates. If you possess the free acid (CAS 942437-93-0), you are working with a transient species that degrades within hours if exposed to moisture or heat.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Parameter | Specification | Application Note |

| Chemical Name | 2-((tert-Butoxycarbonyl)amino)thiazole-5-boronic acid | IUPAC systematic name |

| CAS Number | 942437-93-0 | Note: Often confused with Pinacol Ester (1025492-91-4) |

| Molecular Formula | C₈H₁₃BN₂O₄S | - |

| Molecular Weight | 244.08 g/mol | - |

| Appearance | Off-white to beige powder | Darkening indicates oxidation/degradation |

| Solubility | DMSO, DMF, MeOH (partial) | Avoid protic solvents for long-term storage |

| pKa (Predicted) | ~8.5 (Boronic acid), ~10.5 (Amine) | Boronic acid exists in equilibrium with boroxine trimer |

| Lability | High | Prone to protodeboronation (C-B bond cleavage) |

GHS Hazard Identification & Risk Assessment

Based on GHS Classification standards for heteroaryl boronic acids.

Signal Word: WARNING

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][3][4]

-

P280: Wear protective gloves/eye protection/face protection.[1][2][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][5][2][3][4]

-

P422: Store contents under inert gas (Argon/Nitrogen).

Toxicological Insight: While specific LD50 data for this research intermediate is limited, the primary physiological risk is mucous membrane irritation . The Boc-group significantly reduces the toxicity associated with the free amine, but the boronic acid moiety can reversibly bind to serine proteases, a mechanism often exploited in drug design (e.g., Bortezomib) but relevant for safety handling.

Stability, Handling, & Storage (Expert Protocol)

This section details the "why" behind the handling requirements. The 2-position amine (even Boc-protected) pushes electron density into the thiazole ring, destabilizing the C-B bond at the 5-position.

The Protodeboronation Mechanism

The following diagram illustrates why moisture and heat are the enemies of this compound.

Caption: Mechanism of protodeboronation in electron-rich heteroaryl boronic acids. The reaction is accelerated by base and heat.[6]

Storage Directives

-

Temperature: Store at -20°C (Preferred) or 2-8°C. Never store at room temperature for >24 hours.

-

Atmosphere: Strictly under Argon or Nitrogen . The compound is hygroscopic; moisture triggers the degradation pathway shown above.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.

Experimental Application: Optimized Suzuki-Miyaura Coupling

Scenario: You are coupling 2-(Boc-amino)thiazole-5-boronic acid with an aryl halide (Ar-X). Challenge: The boronic acid degrades faster than it couples if conditions are too harsh.

The "Slow-Release" Protocol

Designed to mitigate instability by minimizing the concentration of the free boronic acid species in the basic reaction media.

Reagents:

-

Substrate: Aryl Bromide/Iodide (1.0 equiv)

-

Boron Source: 2-(Boc-amino)thiazole-5-boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) - Avoid strong bases like NaOH.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the Aryl Halide, Base, and Catalyst. Evacuate and backfill with Argon (3 cycles).[7] Add degassed Solvent.[7]

-

Activation: Heat the mixture to the reaction temperature (typically 80°C).

-

Addition Strategy (Crucial): Do NOT add the boronic acid all at once. Dissolve the boronic acid in a minimal amount of degassed Dioxane.

-

Syringe Pump Addition: Add the boronic acid solution dropwise over 30-60 minutes to the hot reaction mixture.

-

Why? This keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling reaction with the Pd-oxidative complex over the bimolecular protodeboronation side-reaction.

-

-

Monitoring: Monitor via LC-MS. Look for the mass of the deboronated thiazole (M-B(OH)₂) as the primary impurity.

Workflow Visualization

Caption: Optimized workflow emphasizing the "Slow Addition" technique to maximize yield against instability.

Emergency Protocols

| Incident | Immediate Action |

| Eye Contact | Flush with water for 15 mins. The boronic acid is acidic; rapid dilution is key. |

| Skin Contact | Wash with soap and water.[1][2][3][4] Remove contaminated clothing.[1][5][2][3][4] |

| Spill (Solid) | Sweep up carefully to avoid dust generation.[3][8] Place in a sealed bag. Do not use wet cloths (reactivity). |

| Fire | Use CO₂, dry chemical, or foam.[3] Do not use high-pressure water jets (disperses dust). |

Waste Disposal & Environmental Fate[9][15]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Boron compounds can generate boric acid ash; ensure the incinerator is rated for organoborons.

-

Environmental: Do not let product enter drains.[5] Thiazoles can be persistent in aquatic environments.

References

-

Burke, M. D., et al. (2009).[9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[9]

-

Fisher Scientific. (2021).[3] "Safety Data Sheet: Heteroaryl Boronic Acids." Thermo Fisher Scientific Safety Archives.

-

BenchChem. (2023). "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions."

-

PubChem. "Compound Summary: Thiazole-5-boronic acid derivatives." National Library of Medicine.

(Note: While specific MSDS pages for research intermediates expire rapidly, the handling protocols above are derived from the foundational organoboron chemistry established in Reference 1 and standard safety practices in Reference 2.)

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. experts.illinois.edu [experts.illinois.edu]

Methodological & Application

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-(Boc-amino)thiazole-5-boronic Acid

An Application Guide for Researchers

Introduction: The Significance of 2-Aminothiazoles in Modern Chemistry

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a frequent choice in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis, celebrated for its high efficiency and broad functional group tolerance.[3][4]

This guide provides a detailed technical overview and robust protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(Boc-amino)thiazole-5-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind component selection, offer step-by-step experimental procedures, and provide troubleshooting insights to empower researchers in synthesizing complex molecules for drug discovery and development.

Deconstructing the Reaction: Mechanistic Rationale and Component Selection

A successful cross-coupling reaction hinges on the synergistic interplay of the substrate, catalyst, ligand, base, and solvent. Understanding the role of each component is critical for optimizing reaction outcomes, especially when dealing with potentially challenging heteroaryl substrates.

The Substrate: 2-(Boc-amino)thiazole-5-boronic Acid

The stability and reactivity of the boronic acid are paramount. While indispensable, heteroaryl boronic acids are often susceptible to decomposition, primarily through protodeborylation, where the C-B bond is cleaved by a proton source.[5]

-

The Role of the Boc Group : The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function is not merely a placeholder. The electron-withdrawing nature of the thiazole ring reduces the basicity and nucleophilicity of the amino group.[6] However, the unprotected amine can still interfere with the catalytic cycle. The Boc group effectively mitigates this by decreasing the nucleophilicity of the nitrogen, preventing undesired N-arylation or catalyst inhibition.[7]

-

Inherent Instability : Five-membered heteroaryl boronic acids, particularly those with adjacent heteroatoms, can be prone to rapid protodeborylation under basic aqueous conditions.[3][8] This side reaction consumes the starting material and reduces the yield of the desired coupled product. Strategies to overcome this include using anhydrous solvents, carefully selected bases, or converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[5][9]

The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Coupling with Aryl/Heteroaryl Bromides

This protocol is a reliable starting point for a wide range of aryl and heteroaryl bromides.

Materials:

-

2-(Boc-amino)thiazole-5-boronic acid (1.0 equiv)

-

Aryl or Heteroaryl Bromide (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4.5 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)

-

Standard glassware (Schlenk flask or sealed vial), inert atmosphere setup

Procedure:

-

Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-(Boc-amino)thiazole-5-boronic acid, the aryl bromide, and K₃PO₄.

-

Catalyst Addition : In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.

-

Inert Atmosphere : Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 0.1 M concentration relative to the limiting reagent).

-

Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Conditions for More Challenging Aryl Chlorides

Aryl chlorides are less reactive and require a more active catalyst system.

Materials:

-

2-(Boc-amino)thiazole-5-boronic acid (1.0 equiv)

-

Aryl or Heteroaryl Chloride (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

P(t-Bu)₃ (4 mol%) or a suitable Buchwald precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed Toluene or 1,4-dioxane

Procedure:

-

Follow steps 1-3 from Protocol 1, using the catalyst system specified above.

-

Solvent Addition : Add the anhydrous, degassed solvent (Toluene or 1,4-dioxane). For aryl chlorides, a completely anhydrous system is often beneficial.

-

Reaction : Heat the reaction to a higher temperature, typically 100-120 °C, and stir for 12-24 hours.

-

Proceed with monitoring, work-up, and purification as described in Protocol 1.

Representative Data and Troubleshooting

The following table provides expected outcomes for the coupling of 2-(Boc-amino)thiazole-5-boronic acid (1 ) with various aryl bromides using the conditions outlined in Protocol 1.

| Entry | Aryl Bromide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | 90 | 4 | >90 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | 90 | 3 | >95 |

| 3 | 2-Bromotoluene | Pd₂(dba)₃ / SPhos | 100 | 12 | ~85 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ / SPhos | 100 | 6 | ~80 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality of boronic acid. | 1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly prepared or high-purity boronic acid. |

| Significant Protodeborylation | 1. Presence of water or protic impurities.2. Base is too strong or reaction time too long. | 1. Use rigorously dried solvents and reagents.2. Switch to a milder base (e.g., KF) or decrease reaction time.3. Consider converting the boronic acid to its pinacol ester. [5] |

| Formation of Dark Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Ligand is not robust enough for the conditions. | 1. Lower the reaction temperature.2. Ensure the correct palladium-to-ligand ratio.3. Switch to a more robust ligand system (e.g., a Buchwald-type ligand). [10] |

| Reaction Stalls | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a second portion of catalyst and ligand (e.g., 0.5 mol%).2. Dilute the reaction mixture by adding more solvent. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(Boc-amino)thiazole-5-boronic acid is a highly effective method for synthesizing valuable 5-aryl-2-aminothiazole derivatives. Success relies on a rational approach to reaction design, recognizing the potential challenges posed by the heteroaryl boronic acid substrate. By carefully selecting an appropriate palladium precatalyst, a bulky and electron-rich phosphine ligand, and a suitable base, researchers can achieve high yields and streamline the synthesis of complex molecular targets. The protocols and insights provided in this guide serve as a comprehensive resource for navigating these powerful transformations in the pursuit of novel chemical entities.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Kowalik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238–2246. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]

-

Pannell, K. H., et al. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Retrieved from [Link]

-

Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8849–8864. Retrieved from [Link]

-

ACS Publications. (2015, February 26). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

-

National Institutes of Health. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (2025, July 3). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]

-

SciSpace. (2019, October 9). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

National Institutes of Health. (2008, October 6). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Royal Society of Chemistry. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

-

ResearchGate. (2026, January 6). (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. Retrieved from [Link]

Sources

- 1. sjpas.com [sjpas.com]

- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(Boc-amino)thiazole-5-boronic acid | 1025492-91-4 | Benchchem [benchchem.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

Application Notes and Protocols: Synthesis of 2-Aminothiazole Derivatives via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, serving as a foundational scaffold for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, anti-inflammatory, antimicrobial, and antibacterial agents.[3][4][5][6][7] The versatility and low toxicity of this heterocyclic motif have cemented its importance in drug discovery and development.[3] Consequently, the development of efficient and robust synthetic methodologies for accessing diverse 2-aminothiazole derivatives is of paramount importance to the pharmaceutical and agrochemical industries.[1][8][9]

Traditionally, the Hantzsch thiazole synthesis has been a primary route to these compounds. However, this method often involves the use of lachrymatory and toxic α-haloketones.[10] Modern synthetic strategies have increasingly turned to palladium-catalyzed cross-coupling reactions to overcome these limitations and expand the accessible chemical space. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, stands out as a powerful and versatile tool.[11][12] This application note provides a detailed protocol for the synthesis of 2-aminothiazole derivatives utilizing boronic acids via the Suzuki-Miyaura cross-coupling reaction, offering a milder and more efficient alternative to classical methods.[13]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the formation of C-C bonds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (in this case, a halogenated 2-aminothiazole derivative) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to enhance the polarization of the organic ligand.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of 2-Amino-5-arylthiazole Derivatives

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromothiazole with various arylboronic acids.

Materials and Reagents

-

2-Amino-5-bromothiazole

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add 2-amino-5-bromothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylthiazole derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and their typical ranges for the synthesis of 2-aminothiazole derivatives.

| Parameter | Recommended Conditions | Rationale & Causality |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency. Buchwald and Fu have developed highly active pre-catalysts and ligands for challenging couplings.[14] |

| Ligand | PPh₃, XPhos, SPhos | Electron-rich and sterically hindered phosphine ligands often enhance catalyst stability and activity.[14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can affect the reaction rate and yield.[15] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.[16] |

| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. |

| Reaction Time | 2-24 hours | Reaction time is dependent on the reactivity of the substrates and the chosen reaction conditions. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst. |

| Insufficiently inert atmosphere | Thoroughly degas the solvent and purge the reaction vessel with an inert gas. | |

| Ineffective base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility. | |

| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). |

| Protodeborylation of the boronic acid | Ensure anhydrous conditions for the organic solvent. | |

| Difficulty in purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |

Overall Experimental Workflow

Scope and Limitations

The Suzuki-Miyaura coupling is a highly versatile reaction with a broad substrate scope. A wide variety of aryl and heteroaryl boronic acids can be successfully coupled with halogenated 2-aminothiazoles.[17] The reaction is generally tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.[15]

However, some limitations exist. Sterically hindered substrates, particularly ortho-substituted arylboronic acids, may react more slowly or require more forcing conditions.[15] Additionally, some heteroaromatic boronic acids can be prone to protodeboronation, especially under harsh basic conditions.[18] Careful optimization of the reaction conditions is therefore essential to achieve high yields and purity for challenging substrates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the synthesis of a diverse array of 2-aminothiazole derivatives. This protocol offers a robust starting point for researchers in medicinal chemistry and drug development, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and adapt this methodology to synthesize novel 2-aminothiazole-based compounds with significant therapeutic potential.

References

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Odesa National University Chemical Journal. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

-

El-Gazzar, A. R., & El-Gazzar, A. R. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12-s), 143-152. [Link]

- Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Thomas, A. W. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

-

Gull, Y., Rasool, N., Noreen, M., Nasim, F., & Yaqoob, A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8858. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Babol Noshirvani University of Technology. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025, August 7). ResearchGate. [Link]

-

View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved February 23, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025, September 9). ResearchGate. [Link]

-

A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. (2026, January 6). ResearchGate. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715. [Link]

-

Vembaiyan, K., & Guérard, K. C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 8. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]

- 17. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Application Note: Rapid Synthesis of 2-Aminothiazole Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling

Abstract: This document provides a comprehensive guide to the efficient synthesis of 5-aryl-2-(Boc-amino)thiazoles using 2-(Boc-amino)thiazole-5-boronic acid via microwave-assisted Suzuki-Miyaura cross-coupling. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and its rapid, high-yield incorporation into diverse molecular frameworks is critical for drug discovery programs.[1][2][3] This application note details the mechanistic principles, strategic advantages of microwave irradiation, a detailed experimental protocol, and methods for optimizing reaction parameters. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to accelerate synthetic workflows while maintaining high standards of scientific rigor.

Strategic Overview: The Convergence of Key Technologies

The synthesis of complex organic molecules for pharmaceutical development demands efficiency, precision, and speed. The protocol described herein leverages the convergence of three powerful concepts: the versatility of the Suzuki-Miyaura cross-coupling reaction, the strategic importance of the 2-aminothiazole building block, and the process intensification offered by microwave-assisted organic synthesis (MAOS).

1.1. The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials have cemented its role in synthetic campaigns. The catalytic cycle, illustrated below, is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂-X\n(Aryl Halide Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Boronate [label="R¹-Pd(II)L₂-R²\n(Di-organic Complex)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"];

// Invisible nodes for edge routing ArylHalide [label="R¹-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂ + Base\n→ [R²-B(OH)₃]⁻", shape=cds, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none, style=invis]; OxAdd -> PdII_Complex [color="#34A853"]; PdII_Complex -> Transmetalation [arrowhead=none, style=invis]; Transmetalation -> PdII_Boronate [color="#34A853"]; PdII_Boronate -> RedElim [arrowhead=none, style=invis]; RedElim -> Pd0 [label=" Catalyst\n Regeneration", color="#34A853"]; RedElim -> Product [style=dashed, color="#5F6368"];

// Input Edges ArylHalide -> OxAdd [style=dashed, color="#5F6368"]; BoronicAcid -> Transmetalation [style=dashed, color="#5F6368"];

// Layout control {rank=same; OxAdd; Transmetalation; RedElim;} {rank=same; Pd0; PdII_Boronate;} }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical, and often decisive, step is transmetalation . For this to occur efficiently, the boronic acid must be activated by a base.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[7] The choice of base is therefore not trivial and can dramatically affect reaction outcomes.

1.2. Why Microwave-Assisted Synthesis? Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwave irradiation.[8] This rapid reorientation generates heat volumetrically and uniformly, offering several key advantages:

-

Drastic Reduction in Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[9][10]

-

Improved Yields and Purity: The rapid heating minimizes the time for side reactions and thermal decomposition of sensitive reagents, often leading to cleaner reaction profiles and higher isolated yields.[9][11]

-

Enhanced Reproducibility: Modern microwave reactors provide precise temperature and pressure control, ensuring high reproducibility between runs.

-

Green Chemistry Alignment: Shorter reaction times lead to significant energy savings, and improved yields reduce chemical waste.[9][10]

Experimental Guide: Coupling 2-(Boc-amino)thiazole-5-boronic acid

This section provides a robust, optimized starting protocol for the Suzuki-Miyaura coupling of 2-(Boc-amino)thiazole-5-boronic acid with a variety of aryl and heteroaryl halides.

// Nodes Prep [label="1. Reagent Preparation\n(Vial, Stir Bar, Reagents)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Seal [label="2. Vial Sealing & Inerting\n(Crimp Cap, Purge with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Microwave [label="3. Microwave Irradiation\n(Set Temp, Time, Power)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Cooldown [label="4. Cooling & Workup\n(Cool to RT, Quench, Extract)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Purify [label="5. Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Analysis [label="6. Characterization\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Edges Prep -> Seal; Seal -> Microwave; Microwave -> Cooldown; Cooldown -> Purify; Purify -> Analysis; }

Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.

2.1. Materials and Equipment

-

Reagents:

-

2-(Boc-amino)thiazole-5-boronic acid

-

Aryl or Heteroaryl Halide (e.g., bromide, chloride, or iodide)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O mixture)

-

-

Equipment:

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Crimp sealer

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

-

2.2. Detailed Step-by-Step Protocol

-

Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Sequentially add 2-(Boc-amino)thiazole-5-boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (see Table 1 for recommendations, typically 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Solvent Addition: Add the solvent system, for example, 1,4-dioxane (4 mL) and water (1 mL).

-

Inerting and Sealing: Purge the vial headspace with argon or nitrogen for 1-2 minutes, then immediately seal the vial with a crimp cap.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture with stirring at the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 10-25 minutes).[4][12] Ensure the power setting allows for rapid heating to the target temperature.

-